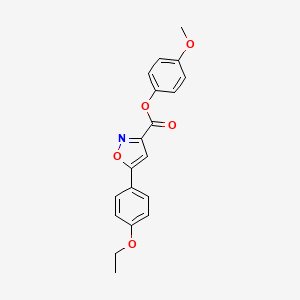![molecular formula C14H19N3OS B11366416 N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11366416.png)
N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-benzimidazole derivative with diethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Antiviral Activity: It has shown potential in inhibiting the replication of certain viruses.
Medicine:
Anticancer Activity: Research indicates that the compound may have cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Anti-inflammatory Activity: It has been studied for its potential to reduce inflammation in various models.
Industry:
Agriculture: The compound can be used as a pesticide or fungicide due to its antimicrobial properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and viral replication, leading to its antimicrobial and antiviral effects.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process in cancer cells.
Receptor Binding: The compound may bind to specific receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N,N-diethyl-2-[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl-ethan-1-amine: Another benzimidazole derivative with similar structural features.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A compound with a similar benzimidazole core but different substituents.
Uniqueness:
Structural Features: The presence of the sulfanyl group and the specific acetamide moiety distinguishes N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide from other benzimidazole derivatives.
Biological Activity: Its unique combination of antimicrobial, antiviral, anticancer, and anti-inflammatory activities makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19N3OS |
|---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H19N3OS/c1-4-17(5-2)12(18)9-19-14-15-11-8-6-7-10(3)13(11)16-14/h6-8H,4-5,9H2,1-3H3,(H,15,16) |
InChI Key |
CNRFZMBHEHYEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C=CC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B11366336.png)
![5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11366345.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11366357.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11366361.png)

![2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11366367.png)
![3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11366368.png)

![2-(3-Aminophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11366377.png)

![2-(2-(7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B11366395.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11366408.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11366424.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11366426.png)
